molecular formula C13H9ClN2O3 B1614850 2-Chloro-4-nitrobenzanilide CAS No. 71501-31-0

2-Chloro-4-nitrobenzanilide

Cat. No.: B1614850
CAS No.: 71501-31-0
M. Wt: 276.67 g/mol
InChI Key: HKFKBQGYOFOVFH-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzanilide: is an organic compound with the molecular formula C13H9ClN2O3 . It is a derivative of benzanilide, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nitrobenzanilide typically involves the nitration of 2-chlorobenzanilide. The process can be summarized as follows:

    Nitration Reaction: 2-Chlorobenzanilide is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and concentrated nitric acid) to introduce the nitro group at the para position relative to the amide group.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically below 50°C, to prevent over-nitration and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: The crude product is purified using recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-nitrobenzanilide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction Reagents: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution Reagents: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products:

    Reduction Product: 2-Chloro-4-aminobenzanilide.

    Substitution Products: Various substituted benzanilides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-nitrobenzanilide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties.

    Pharmaceutical Research: The compound is studied for its potential biological activities and as a precursor for drug development.

    Chemical Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrobenzanilide involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

    2-Chloro-4-aminobenzanilide: Similar structure but with an amino group instead of a nitro group.

    4-Nitrobenzanilide: Lacks the chlorine substitution.

    2-Chlorobenzanilide: Lacks the nitro substitution.

Uniqueness: 2-Chloro-4-nitrobenzanilide is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-chloro-4-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFKBQGYOFOVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221733
Record name 2-Chloro-4-nitrobenzanilide
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Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71501-31-0
Record name 2-Chloro-4-nitro-N-phenylbenzamide
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Record name 2-Chloro-4-nitrobenzanilide
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Record name 71501-31-0
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Record name 2-Chloro-4-nitrobenzanilide
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Record name 2-chloro-4-nitrobenzanilide
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Record name 2-CHLORO-4-NITROBENZANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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